9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Description
9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic amine-lactam hybrid compound characterized by a seven-membered fused ring system (4.2.1 bicyclic framework) with a cyclopropyl substituent at the 9-position. Its molecular formula is C₁₀H₁₄N₂O, and it features two nitrogen atoms in the bicyclic scaffold, one of which is part of the lactam (cyclic amide) moiety. This compound has been explored in pharmacological contexts, particularly in the design of ligands targeting nicotinic acetylcholine receptors (nAChRs) and opioid receptors .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
9-cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C10H16N2O/c13-10-5-8-3-4-9(6-11-10)12(8)7-1-2-7/h7-9H,1-6H2,(H,11,13) |
InChI Key |
RFRSNTYIFVBMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3CCC2CNC(=O)C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the bicyclic framework.
Introduction of Cyclopropyl Group: The cyclopropyl group is introduced through a series of reactions, often involving cyclopropanation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the 9-Position
2.1.1. 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS: 7309-42-4)
- Molecular Formula : C₈H₁₄N₂O.
- Key Differences : The methyl group at the 9-position reduces steric bulk compared to cyclopropyl.
- Properties: Lower logP (predicted 0.75 vs. ~1.2 for the cyclopropyl analog), indicating reduced lipophilicity . Demonstrated synthesis via Hofmann elimination of tropinone derivatives . Pharmacological studies highlight its curare-like activity on nicotinic receptors, suggesting competitive antagonism .
2.1.2. 9-Isopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one
- Molecular Formula : C₁₀H₁₈N₂O.
- Properties: Higher molecular weight (182.26 g/mol) and logP (~1.5) than the cyclopropyl analog . Limited biological data, but structural analogs suggest reduced μ-opioid receptor affinity due to unfavorable steric interactions .
Bicyclic Framework Modifications
2.2.1. 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
- Key Differences : The [3.3.1] bicyclic system has a smaller ring size (six-membered fused rings) vs. [4.2.1].
- Properties :
2.2.2. 3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN)
- Key Differences : A sulfur atom replaces a methylene group in the bicyclic scaffold.
- Properties :
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one | 182.26 | ~1.2 | 2 | 1 |
| 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | 154.21 | 0.75 | 2 | 1 |
| 9-Isopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one | 182.26 | ~1.5 | 2 | 1 |
| 3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN) | 172.28 | ~1.8 | 2 | 1 |
- Cyclopropyl Advantage : The cyclopropyl group balances lipophilicity and rigidity, improving blood-brain barrier penetration compared to methyl analogs .
- Metabolism : Methyl and isopropyl derivatives undergo faster hepatic oxidation, while the cyclopropyl analog shows slower degradation due to steric shielding of the lactam ring .
Biological Activity
9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS No. 91800-29-2) is a bicyclic compound with potential pharmacological applications, particularly in the field of neuropharmacology. This compound is structurally related to diazabicyclo compounds that have shown promise in modulating neuropeptide receptors, particularly orexin receptors, which are implicated in sleep regulation and arousal mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its unique bicyclic structure contributes to its biological activity, providing a scaffold for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 168.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 91800-29-2 |
Orexin Receptor Modulation
Research has demonstrated that compounds within the diazabicyclo family can act as antagonists to orexin receptors, which play a critical role in regulating wakefulness and sleep patterns. A study highlighted the synthesis of constrained diazepanes based on the diazabicyclo[4.2.1]nonane core, indicating that these compounds exhibited good oral bioavailability and significant sleep-promoting activity in rat EEG models .
Key Findings:
- Sleep Promotion: The compound has been shown to promote sleep effectively in animal models, suggesting its potential as a therapeutic agent for insomnia.
- Receptor Binding: The binding affinity of this compound to orexin receptors was evaluated using radiolabeled ligands, indicating its capability to modulate receptor activity.
Neuropharmacological Implications
The modulation of orexin receptors by this compound could lead to significant therapeutic implications for conditions such as insomnia and other sleep disorders. The ability to selectively inhibit orexin signaling may offer a novel approach to managing these conditions without the side effects commonly associated with traditional sedatives.
Study on Sleep-Inducing Effects
A notable case study involved administering this compound to rats under controlled conditions to assess its impact on sleep duration and quality. The results indicated:
- Increased Total Sleep Time: Rats treated with the compound exhibited a statistically significant increase in total sleep time compared to control groups.
- Improved Sleep Quality: EEG analysis revealed more stable sleep patterns characterized by increased slow-wave sleep (SWS), which is crucial for restorative processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
